2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-1H-isoindole-1,3(2H)-dione
Description
The compound 2-{[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]amino}-1H-isoindole-1,3(2H)-dione belongs to the phthalimide-derived isoindole-1,3-dione family. Its structure features a central isoindole-1,3-dione core linked via an imine (-CH=N-) group to a substituted aromatic ring (5-bromo-2,4-dimethoxyphenyl).
Properties
Molecular Formula |
C17H13BrN2O4 |
|---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
2-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C17H13BrN2O4/c1-23-14-8-15(24-2)13(18)7-10(14)9-19-20-16(21)11-5-3-4-6-12(11)17(20)22/h3-9H,1-2H3/b19-9+ |
InChI Key |
PTMMLAHDCIFNFY-DJKKODMXSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/N2C(=O)C3=CC=CC=C3C2=O)Br)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=NN2C(=O)C3=CC=CC=C3C2=O)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the condensation of 5-bromo-2,4-dimethoxybenzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into its reduced form, altering its chemical properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a simpler, more stable molecule .
Scientific Research Applications
2-[(E)-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(E)-[(5-BROMO-2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The isoindole-1,3-dione scaffold is widely modified for diverse applications. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Isoindole-1,3-Dione Derivatives
Key Observations:
Electronic Effects :
- The target compound’s bromo and methoxy groups are electron-withdrawing and electron-donating, respectively, creating a polarized aromatic system. This contrasts with analogs like the hydroxy-substituted derivative (C₁₅H₁₀N₂O₃), where intramolecular H-bonding stabilizes the structure .
- Halogenated derivatives (e.g., 5,6-dichloro-2-fluorophenyl) exhibit increased electrophilicity, enhancing interactions with biological targets like ion channels .
Lipophilicity and Bioavailability: The dimethoxy groups in the target compound likely improve lipophilicity compared to hydroxylated analogs (e.g., C₁₅H₁₀N₂O₃), which may have higher solubility in polar solvents. Bulky substituents (e.g., quinolin-8-yl in C₁₇H₁₀N₂O₂) reduce membrane permeability but enhance binding to hydrophobic pockets in proteins .
Biological Activity :
- Phthalimide analogs with phenylethyl or nitro substituents (e.g., compounds 13 and 14 in ) show anticonvulsant activity via sodium channel modulation . The target compound’s bromo-dimethoxyphenyl group may similarly influence CNS targets.
- Derivatives like N-[2-(4-phenylpiperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione () inhibit acetylcholinesterase, suggesting the core scaffold’s versatility in targeting enzymes .

Physicochemical and Crystallographic Data
- Crystal Packing : The hydroxy-substituted analog (C₁₅H₁₀N₂O₃) exhibits a planar isoindole ring (deviation: 0.020 Å) and dihedral angles <2° with the phenyl ring, stabilized by O–H⋯N and C–H⋯O bonds . The target compound’s methoxy groups may disrupt planarity, altering packing efficiency.
- Thermal Stability : Polyimide derivatives (e.g., Solimide in ) release isoindole-dione fragments upon pyrolysis, suggesting the target compound may decompose similarly under high temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

